

Technical Guide: Structural Elucidation of 2-(Hydroxymethyl)-5-hydroxypyridine[1]

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Compound of Interest

Compound Name: 5-(Hydroxymethyl)pyridin-3-ol

CAS No.: 51035-70-2

Cat. No.: B1603709

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Executive Summary & Compound Identity

2-(Hydroxymethyl)-5-hydroxypyridine (also known as 6-(hydroxymethyl)pyridin-3-ol) is a di-substituted pyridine scaffold.[1] Its structural integrity relies on distinguishing the 2,5-substitution pattern from common isomers (e.g., 3-hydroxy-2-pyridinemethanol) and degradation products (e.g., pyridinones).[1] This guide provides the analytical framework to confirm its identity using NMR, MS, and IR.

Chemical Identity Table

Parameter	Detail
IUPAC Name	6-(Hydroxymethyl)pyridin-3-ol
Common Synonyms	5-Hydroxy-2-pyridinemethanol; 2-Hydroxymethyl-5-pyridinol
CAS Registry Number	40222-77-3
Molecular Formula	C ₆ H ₇ NO ₂
Molecular Weight	125.13 g/mol
Monoisotopic Mass	125.0477
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, Methanol, Water; Sparingly soluble in CHCl ₃

Synthesis & Impurity Profile (Context for Elucidation)

Understanding the origin of the sample is prerequisite to accurate spectral assignment. This compound is typically derived via two primary pathways, each introducing specific impurity risks.

- Reduction of 5-Hydroxy-2-pyridinecarboxylic Acid:
 - Mechanism:[1][2] Reduction of the carboxylic acid (or ester) moiety to the alcohol.
 - Key Impurity: Unreacted starting material (carboxylic acid signals at 11-13 ppm) or over-reduction products.[1]
- Bio-Metabolic Isolation:
 - Source: Isolated from Panax notoginseng or Codonopsis pilosula.
 - Key Impurity: Isomeric glycosides or co-eluting alkaloids (e.g., hydroxymethylfurfural derivatives).

Spectroscopic Elucidation Strategy

The core challenge is distinguishing the 2,5-substitution pattern.[1] The following workflow utilizes NMR connectivity and Mass Spectrometry fragmentation to validate the structure.

Mass Spectrometry (MS)

- Ionization: ESI (Positive Mode)
- Molecular Ion $[M+H]^+$: 126.05 m/z [1]
- Key Fragmentation:
 - m/z 108: Loss of H_2O (Characteristic of hydroxymethyl groups).
 - m/z 80: Loss of CO from the phenolic moiety (Ring contraction).

Infrared Spectroscopy (IR)

- Broad Band ($3100\text{--}3400\text{ cm}^{-1}$): O-H stretching (overlap of aliphatic and phenolic OH).
- Sharp Band ($\sim 1580\text{--}1600\text{ cm}^{-1}$): C=N / C=C pyridine ring stretching.
- Strong Band ($\sim 1250\text{--}1280\text{ cm}^{-1}$): C-O stretching (Phenolic).

Nuclear Magnetic Resonance (NMR) Analysis

Solvent Selection: DMSO- d_6 is recommended over $CDCl_3$ due to the compound's polarity and to visualize exchangeable -OH protons, which aid in confirming the oxidation state.[1]

Predicted 1H NMR Data (500 MHz, DMSO- d_6)

Note: Chemical shifts are estimates based on substituent increments for pyridine rings.

Position	Shift (δ , ppm)	Multiplicity	Integration	Coupling (J, Hz)	Assignment Logic
H6	8.05 – 8.15	Doublet (d)	1H	J ~ 2.5 (meta)	Most Deshielded: Ortho to Nitrogen, Ortho to -OH. [1]
H3	7.25 – 7.35	Doublet (d)	1H	J ~ 8.5 (ortho)	Ortho to -CH ₂ OH.[1] Shielded by para -OH effect.[1]
H4	7.10 – 7.20	Doublet of Doublets (dd)	1H	J ~ 8.5, 2.5	Ortho to -OH (shielding). Couples to H3 (ortho) and H6 (meta).
-OH (Phenol)	9.80 – 10.20	Broad Singlet	1H	-	Exchangeable D ₂ O; Downfield due to aromaticity.[1]
-OH (Alkyl)	5.20 – 5.40	Triplet (t)	1H	J ~ 5.5	Couples to CH ₂ .[1] Disappears with D ₂ O shake.
-CH ₂ -	4.45 – 4.55	Doublet (d)	2H	J ~ 5.5	Benzylic-like methylene.[1] Couples to alkyl OH.

^{13}C NMR Data (125 MHz, DMSO- d_6)

- C2 (Quaternary): ~150-155 ppm (Ortho to N, attached to CH_2OH).
- C5 (Quaternary, C-OH): ~153-155 ppm (Deshielded by Oxygen).[1]
- C6 (CH): ~135-138 ppm (Ortho to N).[1]
- C3/C4 (CH): ~120-125 ppm.[1]
- CH_2 (Methylene): ~62-64 ppm.[1]

Experimental Protocol: NMR Sample Preparation

To ensure reproducibility and avoid artifacts (e.g., water suppression affecting the CH_2 signal), follow this protocol.

Materials:

- 5-10 mg of 2-(Hydroxymethyl)-5-hydroxypyridine.[1]
- 0.6 mL DMSO- d_6 (99.9% D) + 0.03% TMS (internal standard).[1]
- 5 mm high-precision NMR tube.[1]

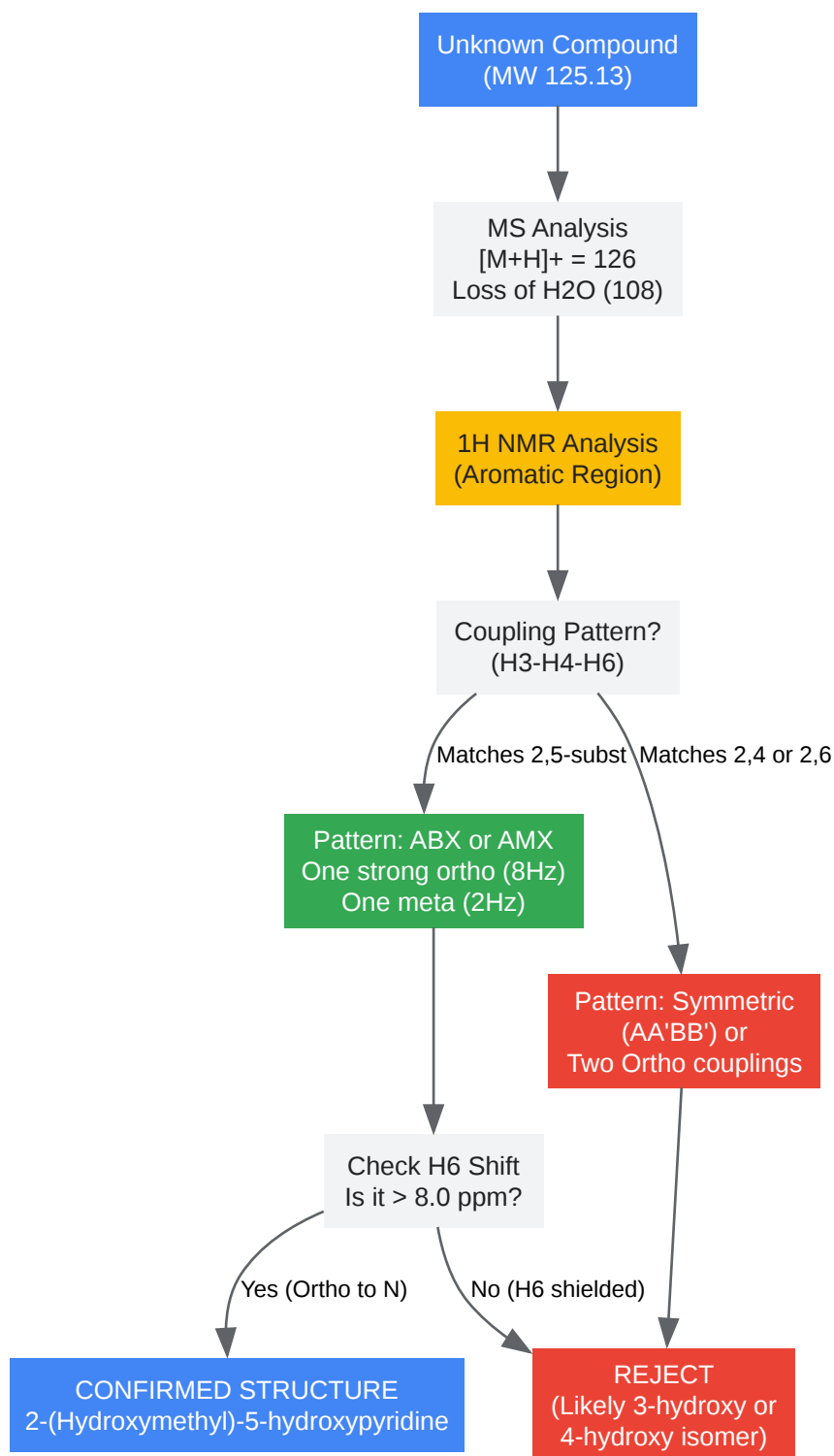
Procedure:

- Weighing: Accurately weigh 5.0 mg of the solid into a clean vial.
- Dissolution: Add 0.6 mL DMSO- d_6 . Vortex for 30 seconds until fully dissolved. Note: If the solution is cloudy, filter through a cotton plug directly into the NMR tube.
- Acquisition:
 - Run standard ^1H (16 scans, $d1=2\text{s}$).
 - Run D_2O exchange: Add 1 drop D_2O , shake, and re-run ^1H . (Confirm disappearance of peaks at ~10.0 and ~5.3 ppm).

- Run COSY: Validate the H3-H4 spin system (strong cross-peak) and H4-H6 (weak meta coupling).[\[1\]](#)

Structural Elucidation Logic Flow

The following diagram illustrates the decision-making process to rule out isomers (e.g., 4-hydroxy or 3-hydroxy variants) using the data above.



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Caption: Logic flow for distinguishing the 2,5-substitution pattern from common pyridine isomers.

Biological & Pharmaceutical Context

This compound is not merely a chemical building block; it is an active metabolite.

- **Pharmacology:** It has been identified in Panax notoginseng extracts, showing potential anti-inflammatory properties [1].
- **Drug Development:** It serves as a scaffold for designing tyrosinase inhibitors (related to Kojic acid derivatives) and ODC (Ornithine Decarboxylase) inhibitors for oncology applications [2].

References

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